GSK4112

Overview

Description

GSK4112 is an experimental drug developed by GlaxoSmithKline. It acts as an agonist of the nuclear receptor Rev-ErbAα, which plays a crucial role in regulating the circadian rhythm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK4112 involves several steps. One of the key steps includes the reaction of 5-nitrothiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butyl N-[(4-chlorophenyl)methyl]glycinate in the presence of N,N-diisopropylethylamine and dichloromethane to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

GSK4112 undergoes various chemical reactions, including:

Oxidation: The nitro group in the thiophene ring can be reduced to an amino group under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of an amino derivative.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

GSK4112 has been widely used in scientific research due to its ability to modulate the activity of Rev-ErbAα. Some of its applications include:

Circadian Rhythm Regulation: This compound is used to study the regulation of circadian rhythms and its impact on various physiological processes.

Adipogenesis: It has been shown to influence the differentiation of preadipocytes, making it a valuable tool in obesity research.

Bone Density Regulation: Studies have demonstrated its role in regulating bone density through the modulation of osteoclast and osteoblast differentiation.

Inflammation: This compound has been used to investigate its effects on inflammatory responses, particularly in macrophages.

Mechanism of Action

GSK4112 functions as an agonist of the nuclear receptor Rev-ErbAα. This receptor is involved in the regulation of circadian rhythms by repressing the transcription of target genes. This compound enhances the recruitment of nuclear receptor co-repressor complexes, including NCoR and HDAC3, to Rev-ErbAα, thereby increasing the repression of target genes . This modulation affects various biological pathways, including gluconeogenesis and inflammatory responses .

Comparison with Similar Compounds

GSK4112 is often compared with other Rev-ErbAα agonists, such as SR9009 and SR8278. While all these compounds target the same receptor, this compound is unique in its ability to reset the circadian clock in a phase-dependent manner . This makes it particularly valuable for studying the temporal aspects of circadian rhythm regulation.

Similar Compounds

SR9009: Another Rev-ErbAα agonist used in circadian rhythm studies.

SR8278: A Rev-ErbAα antagonist that provides a contrasting mechanism of action compared to this compound.

This compound’s unique properties and its ability to modulate various biological processes make it a valuable tool in scientific research, particularly in the fields of circadian biology, metabolism, and inflammation.

Biological Activity

GSK4112 is a selective agonist of the nuclear receptor Rev-Erbα, which plays a crucial role in regulating circadian rhythms, metabolism, and apoptosis. This article explores the biological activity of this compound, focusing on its effects on cellular pathways, particularly in liver and adipose tissues. The findings highlight its potential therapeutic applications in liver injury and obesity-related disorders.

This compound functions primarily through its interaction with Rev-Erbα, enhancing the recruitment of nuclear receptor co-repressor (NCoR) to Rev-Erbα, which leads to the suppression of target gene transcription. The compound has an effective concentration (EC50) of approximately 250 nM, indicating its potency as a Rev-Erbα agonist .

Key Pathways Affected by this compound

- Circadian Regulation : this compound influences the expression of circadian genes such as Bmal1, thereby affecting circadian rhythms and metabolic processes .

- Apoptosis Modulation : The compound has been shown to modulate apoptotic pathways, particularly in liver cells subjected to Fas-induced apoptosis. Treatment with this compound significantly reduces the activity of caspases (caspase-3 and caspase-8), which are critical mediators of apoptosis .

- Metabolic Effects : this compound has been reported to suppress gluconeogenic gene expression in liver cells, leading to decreased glucose output from hepatocytes .

Liver Injury Studies

A study investigated the protective effects of this compound against Fas-induced acute liver injury in mice. Key findings include:

- Caspase Activity : this compound treatment resulted in a significant reduction in caspase-3 and caspase-8 activities compared to controls exposed to Fas (Jo2) antibodies.

- Histological Improvements : Liver sections from treated mice showed reduced necrosis and improved histological structure compared to untreated groups .

- Biochemical Indicators : Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers for liver damage, were significantly lower in this compound-treated mice .

| Parameter | Control (Jo2) | This compound Treatment |

|---|---|---|

| Caspase-3 Activity | Elevated | Suppressed |

| ALT Levels | Increased | Decreased |

| AST Levels | Increased | Decreased |

| Histological Damage Score | High | Low |

Adipocyte Studies

In adipose tissue models, this compound exhibited pro-apoptotic effects on 3T3-L1 pre-adipocytes:

- Cell Viability : this compound decreased cell viability and promoted apoptosis through mechanisms involving increased ratios of pro-apoptotic factors (Bax) to anti-apoptotic factors (Bcl-2) .

- Wnt Signaling Pathway : The compound inhibited β-catenin expression, highlighting its role in modulating Wnt signaling during pre-adipocyte proliferation .

Case Studies

- Acute Hepatic Injury : In a controlled study involving mice, treatment with this compound demonstrated a protective effect against Fas-induced liver damage. The study concluded that this compound could serve as a potential therapeutic agent for hepatic disorders linked to apoptosis .

- Obesity Management : Research indicated that this compound could potentially reduce adipose tissue mass by promoting apoptosis in pre-adipocytes, suggesting a novel approach for obesity treatment through modulation of Rev-Erbα activity .

Properties

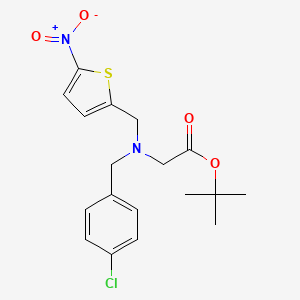

IUPAC Name |

tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSLOKHVFKLWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336675 | |

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216744-19-2 | |

| Record name | GSK-4112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.